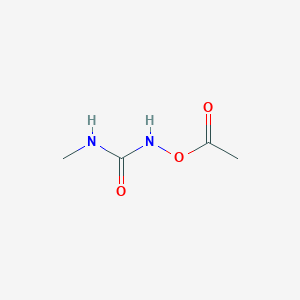
N-(Acetyloxy)-N'-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acetyloxy)-N’-methylurea is an organic compound characterized by the presence of an acetyloxy group and a methylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N’-methylurea typically involves the reaction of methylurea with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methylurea} + \text{Acetic Anhydride} \rightarrow \text{N-(Acetyloxy)-N’-methylurea} + \text{By-products} ]
Industrial Production Methods
On an industrial scale, the production of N-(Acetyloxy)-N’-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
N-(Acetyloxy)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Acetyloxy)-N’-methylurea oxides, while reduction can produce N-methylurea derivatives.
科学研究应用
N-(Acetyloxy)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of N-(Acetyloxy)-N’-methylurea involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active methylurea moiety. This moiety can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
相似化合物的比较
Similar Compounds
N-Acetylurea: Similar in structure but lacks the methyl group.
N-Methylurea: Similar but lacks the acetyloxy group.
Acetylurea: Contains an acetyl group but differs in overall structure.
Uniqueness
N-(Acetyloxy)-N’-methylurea is unique due to the presence of both the acetyloxy and methylurea groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
106807-79-8 |
|---|---|
分子式 |
C4H8N2O3 |
分子量 |
132.12 g/mol |
IUPAC 名称 |
(methylcarbamoylamino) acetate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)9-6-4(8)5-2/h1-2H3,(H2,5,6,8) |
InChI 键 |
AZTCUBUUPXOFAG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ONC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
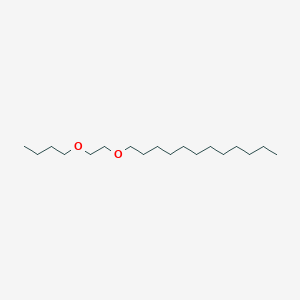
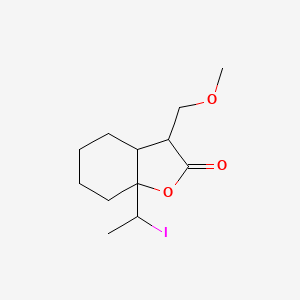
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
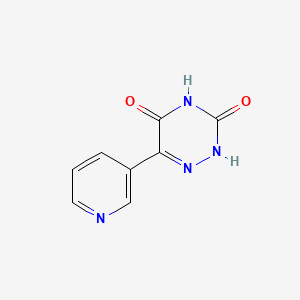
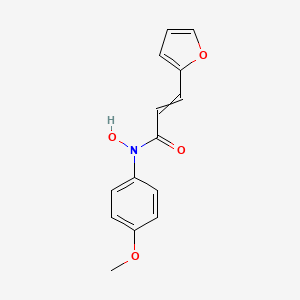
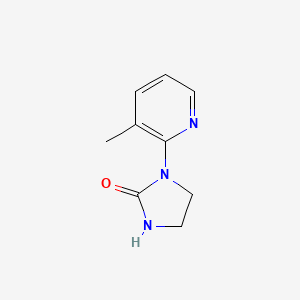
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
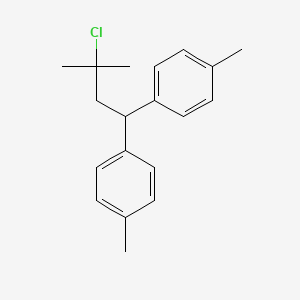
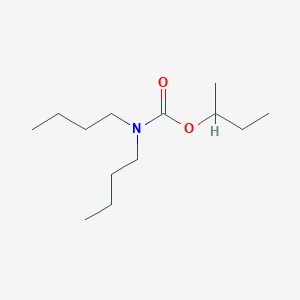
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
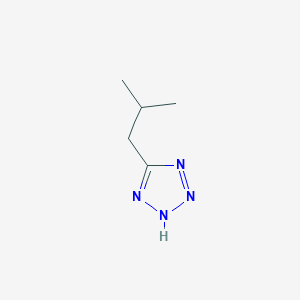
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
